5-Chloro-2-hydroxy-n-propylbenzamide
Description
5-Chloro-2-hydroxy-n-propylbenzamide is a benzamide derivative characterized by a chloro substituent at the 5-position, a hydroxyl group at the 2-position, and an n-propyl chain attached to the amide nitrogen. This compound’s structure enables diverse intermolecular interactions, including hydrogen bonding via the hydroxyl group and hydrophobic interactions through the n-propyl chain.
Properties
CAS No. |
6626-77-3 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-propylbenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-2-5-12-10(14)8-6-7(11)3-4-9(8)13/h3-4,6,13H,2,5H2,1H3,(H,12,14) |
InChI Key |
YHNCXEIAPYBIBR-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)O |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Electronic and Steric Properties
5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide ()
- Structure : Methoxy group at 2-position, isobutyl (2-methylpropyl) amide chain.
- Key Differences: Replacement of the hydroxyl group with methoxy eliminates hydrogen bond donation capacity, reducing solubility in polar solvents.
- Molecular Formula: C₁₂H₁₆ClNO₂.
5-Chloro-N-cyclopropyl-2-nitrobenzamide ()
- Structure : Nitro group at 2-position, cyclopropyl amide substituent.
- Key Differences : The nitro group is a strong electron-withdrawing group, increasing the compound’s acidity compared to the hydroxyl group in the target molecule. The cyclopropyl ring introduces rigidity, which may influence conformational flexibility and biological activity .
- Molecular Formula : C₁₀H₉ClN₂O₃.
5-Chloro-N,2-dihydroxybenzamide ()
- Structure : Dual hydroxyl groups at 2- and N-positions.
- Key Differences: Additional hydroxyl group enhances hydrogen bonding capacity, likely improving aqueous solubility and altering crystal packing motifs. This compound (CAS 619-57-8) may exhibit stronger intermolecular interactions than the mono-hydroxylated target molecule .
Impact of Halogen Position and Chain Length
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide ():
- Structure : Bromo and chloro substituents at 5- and 2-positions, respectively, with a sulfonamide group.
- Comparison : Halogen positioning (ortho vs. para) influences steric and electronic effects. The sulfonamide group introduces different hydrogen-bonding and acidic properties compared to benzamide derivatives .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Molecular Formulas and Key Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| This compound | C₁₀H₁₂ClNO₂ | 213.66 | Hydroxyl group for H-bonding |
| 5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide | C₁₂H₁₆ClNO₂ | 253.71 | Branched chain, methoxy group |
| 5-Chloro-N-cyclopropyl-2-nitrobenzamide | C₁₀H₉ClN₂O₃ | 240.65 | Nitro group, cyclopropyl ring |
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